Dirucotide

Description

a synthetic peptide analog of myelin basic protein for the treatment of multiple sclerosis

Properties

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTCWZRPYFBGLQ-WMCRPSJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H141N25O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336603 | |

| Record name | Dirucotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2013.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152074-97-0 | |

| Record name | Dirucotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dirucotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dirucotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dirucotide (MBP8298): A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Dirucotide, also known as MBP8298, is a synthetic peptide that has been investigated for the treatment of multiple sclerosis (MS). This document provides a comprehensive technical guide on this compound, summarizing its core scientific data, experimental protocols, and proposed mechanism of action.

Core Composition: Amino Acid Sequence

This compound is a 17-amino acid synthetic peptide.[1][2][3][4][5] Its sequence is identical to a fragment of the human myelin basic protein (MBP), specifically corresponding to amino acid residues 82-98.

The amino acid sequence of this compound is: Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr

Represented by the one-letter code: DENPVVHFFKNIVTPRT

Proposed Mechanism of Action

Multiple sclerosis is understood to be an autoimmune disease in which the immune system mistakenly attacks the myelin sheath that protects nerve fibers in the central nervous system. T cells that recognize fragments of myelin basic protein (MBP) presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells are believed to play a significant role in the pathogenesis of MS.

This compound's therapeutic potential is thought to stem from its ability to induce immunological tolerance. By administering a high dose of the synthetic MBP8298 peptide intravenously, the aim is to suppress the immune response against this specific MBP fragment. This approach is particularly targeted at MS patients with HLA-DR2 or HLA-DR4 immune response genes, as the MBP8298 sequence represents a dominant site of autoimmune attack in this population. These HLA types are present in a significant portion of MS patients.

Clinical Trial Data

This compound has been the subject of several clinical trials to evaluate its safety and efficacy. A notable Phase II trial investigated its effect on disease progression in patients with progressive MS.

| Parameter | Details |

| Trial Design | 24-month, double-blind, placebo-controlled Phase II clinical trial. |

| Patient Population | 32 patients with progressive multiple sclerosis. |

| Treatment Group | 500 mg of MBP8298 (this compound) administered intravenously every 6 months. |

| Control Group | Placebo (normal saline) administered intravenously every 6 months. |

| Primary Endpoint | Change in Expanded Disability Status Scale (EDSS) scores. |

| Key Findings | No significant difference in disease progression was observed between the treatment and placebo groups for the overall patient population. However, in a subgroup of patients with HLA-DR2 and/or HLA-DR4 haplotypes, a statistically significant benefit of this compound treatment was reported. In this subgroup, the median time to disease progression was significantly delayed in patients receiving this compound compared to placebo. |

Experimental Protocols

Binding Studies of this compound Analogues to MHC Class II

Research has been conducted to understand the interaction between this compound and its analogues with HLA-DR2 and HLA-DR4 alleles. The following outlines a general methodology for such binding assays.

1. Peptide Synthesis:

-

This compound (MBP82-98) and its analogues are synthesized using solid-phase peptide synthesis with Fmoc/tBu chemistry.

2. Isolation of HLA-DR Molecules:

-

HLA-DR2 and HLA-DR4 molecules are isolated from cell lysates (e.g., from BSM and HTC-Lan cells) through affinity chromatography using a monoclonal antibody such as L243.

-

The purity of the isolated HLA molecules is verified using methods like SDS-PAGE, high-pressure size exclusion chromatography, and western blotting.

3. Competitive Binding Assay:

-

A fluorescently labeled peptide with known binding affinity for the specific HLA-DR allele is used as a reporter probe (e.g., AMCA-labeled MBP83–99 for HLA-DR2b).

-

A fixed concentration of the purified HLA-DR molecules and the fluorescently labeled peptide are incubated with varying concentrations of the unlabeled competitor peptide (this compound or its analogues).

-

The binding of the fluorescent peptide to the HLA-DR molecules is measured. A decrease in fluorescence intensity indicates that the unlabeled peptide is competing for binding.

-

The concentration of the competitor peptide that inhibits 50% of the binding of the fluorescently labeled peptide (IC50) is determined to assess its binding affinity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. BioMS Medical's Lead Drug, this compound for the Treatment of Multiple Sclerosis, Receives Fast Track Designation from FDA - BioSpace [biospace.com]

- 5. trial.medpath.com [trial.medpath.com]

The Rise and Fall of Dirucotide: A Case Study in Targeted Immunotherapy for Multiple Sclerosis

An In-depth Retrospective for Drug Development Professionals

The journey of dirucotide (MBP8298), a synthetic peptide once heralded as a promising targeted therapy for multiple sclerosis (MS), offers a compelling case study in the complexities of developing treatments for autoimmune diseases. This technical guide provides a comprehensive overview of the history of this compound's development, from its promising early-phase results to its ultimate failure in pivotal Phase III trials. The following sections detail the quantitative outcomes of key clinical studies, the experimental protocols employed, and the immunological rationale behind its proposed mechanism of action.

Development History and Rationale

This compound was a synthetic peptide composed of 17 amino acids, identical to a fragment (residues 82-98) of human myelin basic protein (MBP).[1] The rationale for its development was rooted in the understanding that in a significant portion of MS patients, the immune system mistakenly targets MBP, a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system. This compound was designed to act as an altered peptide ligand to induce immunological tolerance, specifically in patients with the human leukocyte antigen (HLA) haplotypes DR2 and/or DR4, which are genetically linked to an increased risk of MS and are present in a large subset of the patient population. The overarching goal was to shift the autoimmune response from a pro-inflammatory Th1 phenotype to a more tolerogenic or anti-inflammatory Th2 phenotype.

Early clinical development showed promise, with a Phase II trial suggesting a significant delay in disease progression in a specific patient subgroup, generating considerable optimism for its potential as a novel, targeted therapy with a favorable safety profile. However, this early promise did not translate into success in subsequent, larger-scale Phase III trials, ultimately leading to the discontinuation of its development in 2009.[2][3]

Quantitative Clinical Trial Data

The clinical development of this compound was marked by a stark contrast between its early and late-phase trial results. The following tables summarize the key quantitative outcomes from the pivotal clinical studies.

Table 1: Phase II Study of this compound in Progressive MS - Key Outcomes

| Endpoint | Patient Group | This compound | Placebo | p-value |

| Time to Disease Progression (24 months) | Overall (n=32) | - | - | 0.29 |

| HLA-DR2/DR4+ (n=20) | - | - | 0.01 | |

| Median Time to Progression (Long-term Follow-up) | HLA-DR2/DR4+ | 78 months | 18 months | 0.004 |

Table 2: Phase III MAESTRO-01 Study in Secondary Progressive MS - Primary Endpoint

| Endpoint | Patient Group | This compound | Placebo | p-value |

| Time to Confirmed Disease Progression | HLA-DR2/DR4+ | 30.7% progressed | 27.8% progressed | 0.527 |

| HLA-DR2-/DR4- | 28.3% progressed | 35.8% progressed | 0.324 |

Table 3: Phase II MINDSET-01 Study in Relapsing-Remitting MS - Primary Endpoint

| Endpoint | This compound | Placebo | Outcome |

| Annualized Relapse Rate | - | - | No significant difference |

Experimental Protocols

The clinical trials for this compound followed rigorous methodologies to assess its efficacy and safety. Below are the detailed protocols for the key studies.

Phase II Study in Progressive MS

-

Study Design: A 24-month, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 32 patients with progressive multiple sclerosis. A key subgroup analysis focused on patients with HLA-DR2 and/or HLA-DR4 haplotypes.

-

Inclusion Criteria (presumed):

-

Diagnosis of primary or secondary progressive MS.

-

Age between 18 and 60 years.

-

Expanded Disability Status Scale (EDSS) score between 3.0 and 6.5.

-

-

Exclusion Criteria (presumed):

-

Presence of other significant medical conditions.

-

Use of other immunomodulatory or immunosuppressive drugs.

-

Pregnancy or breastfeeding.

-

-

Dosing Regimen: 500 mg of this compound or placebo administered intravenously every 6 months.

-

Primary Endpoint: Time to confirmed disease progression, as measured by an increase in the EDSS score.

Phase III MAESTRO-01 Study in Secondary Progressive MS

-

Study Design: A multicenter, randomized, 2-year, double-blind, placebo-controlled study.

-

Patient Population: 612 subjects with a diagnosis of secondary progressive MS. The study stratified patients based on HLA haplotype (DR2+/DR4+ vs. DR2-/DR4-).

-

Inclusion Criteria:

-

Diagnosis of secondary progressive MS.

-

EDSS score between 3.5 and 6.5.

-

-

Dosing Regimen: 500 mg of this compound or placebo administered intravenously every 6 months for 2 years.

-

Primary Endpoint: Time to confirmed disease progression, defined as an increase of ≥1.0 point on the EDSS (or 0.5 points if the baseline EDSS was ≥5.5), confirmed 6 months later.

-

Secondary Endpoints: Included mean change in EDSS, mean change in the Multiple Sclerosis Functional Composite (MSFC), MRI changes, and annualized relapse rate.

Phase II MINDSET-01 Study in Relapsing-Remitting MS

-

Study Design: An exploratory, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with relapsing-remitting multiple sclerosis.

-

Dosing Regimen: Intravenous injections of this compound or placebo.

-

Primary Endpoint: Annualized relapse rate.

-

Secondary Endpoints: Included changes in EDSS and MSFC scores.

Mechanism of Action and Associated Signaling Pathways

The proposed mechanism of action for this compound centered on the concept of T-cell tolerance induction. In MS, it is hypothesized that pro-inflammatory Th1 cells recognize MBP fragments presented by antigen-presenting cells (APCs) via HLA class II molecules, leading to a cascade of inflammation and demyelination. This compound, as an altered peptide ligand, was intended to bind to the HLA-DR2 molecule on APCs and be presented to autoreactive T-cells. This interaction was theorized to deliver a modified signal to the T-cell receptor, thereby shifting the T-cell differentiation pathway away from the pathogenic Th1 response and towards an anti-inflammatory Th2 response, characterized by the production of cytokines like IL-4 and IL-10.

Caption: Proposed mechanism of this compound action.

Experimental and Clinical Trial Workflow

The development and evaluation of this compound followed a standard clinical trial workflow, from patient screening and enrollment to treatment and long-term follow-up. The diagram below illustrates a typical workflow for a pivotal trial like MAESTRO-01.

Caption: Representative workflow of the MAESTRO-01 clinical trial.

Conclusion

The development of this compound represents a cautionary tale in the translation of promising early-phase clinical data into late-stage success. While the immunological rationale was sound and the initial results in a targeted patient population were encouraging, the large-scale Phase III trials failed to demonstrate a clinical benefit. The reasons for this discrepancy are likely multifactorial and may include the complex and heterogeneous nature of secondary progressive MS, the challenges of demonstrating efficacy in a slowly progressing disease, and the possibility that the targeted immunological pathway was not as critical in the broader patient population as initially hypothesized. The story of this compound underscores the importance of robust and well-powered late-stage clinical trials and serves as a valuable lesson for future endeavors in the development of targeted immunotherapies for multiple sclerosis and other autoimmune disorders.

References

Dirucotide's Mechanism of Action in Inducing Immune Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dirucotide (MBP8298) is a synthetic peptide composed of 17 amino acids, identical to residues 82-98 of human myelin basic protein (MBP). It was developed as a potential antigen-specific immunotherapy for multiple sclerosis (MS), particularly for patients with HLA-DR2 and/or HLA-DR4 immune response genes. The core hypothesis behind this compound's mechanism of action is the induction of immunological tolerance to MBP, a key autoantigen in MS. This is thought to be achieved through two primary pathways: the induction of apoptosis in autoreactive T cells and the generation of regulatory T cells (Tregs). Despite promising initial phase II clinical trial results, this compound ultimately failed to meet its primary endpoints in phase III trials, leading to the discontinuation of its development. This guide provides an in-depth technical overview of the proposed mechanisms of action, summarizing the available quantitative data and outlining the experimental methodologies and signaling pathways involved.

Introduction to this compound and its Therapeutic Rationale

Multiple sclerosis is an autoimmune disease characterized by an inflammatory response against the myelin sheath of the central nervous system. Autoreactive T lymphocytes, particularly those recognizing fragments of myelin basic protein, are believed to play a central role in the pathology of MS. This compound was designed to specifically target and induce tolerance in the T cell populations that drive this autoimmune attack. The therapeutic strategy was based on the principle of high-dose tolerance, where intravenous administration of the peptide was intended to "re-educate" the immune system to recognize MBP as self, thereby suppressing the autoimmune response.[1][2]

Proposed Mechanisms of Action

The induction of immune tolerance by this compound is thought to be mediated by two principal, and potentially interconnected, mechanisms:

-

Induction of Apoptosis in Autoreactive T Cells: High doses of the soluble this compound peptide, when presented by antigen-presenting cells (APCs) in the absence of co-stimulatory signals, are hypothesized to lead to the activation-induced cell death (apoptosis) of MBP-specific T cells. This clonal deletion would reduce the population of pathogenic T cells.

-

Generation of Regulatory T Cells (Tregs): The administration of this compound may also promote the differentiation of naive T cells into regulatory T cells. These Tregs can then suppress the activity of other autoreactive T cells and create a more tolerogenic immune environment, potentially through the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.

Quantitative Data from Clinical Trials

The most significant quantitative data for this compound comes from its phase II clinical trial in patients with progressive MS.

| Parameter | All Patients (n=32) | HLA-DR2 and/or HLA-DR4 Subgroup (n=20) | Reference |

| Treatment | This compound (500 mg IV every 6 months) or Placebo | This compound (500 mg IV every 6 months) or Placebo | [1][3] |

| Primary Endpoint | No significant difference in disease progression (p=0.29) | Statistically significant benefit of this compound (p=0.01) | [1] |

| Time to Progression (Median) | Not reported for all patients | Placebo: 18 months; this compound: 78 months (p=0.004) | |

| Anti-MBP Antibody Levels in CSF | Suppression to low or undetectable levels for 6-18 months | Suppression observed, but not predictive of clinical benefit |

Experimental Protocols

While specific, detailed laboratory protocols from the this compound preclinical and clinical studies are not publicly available in their entirety, the following represent the likely methodologies employed based on standard immunological assays of the time.

T Cell Proliferation Assay

-

Objective: To assess the proliferative response of peripheral blood mononuclear cells (PBMCs) to this compound and control antigens.

-

Methodology:

-

Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in 96-well plates in the presence of this compound (at varying concentrations), a positive control (e.g., phytohemagglutinin), and a negative control (medium alone).

-

After 3-5 days of incubation, add a radioactive tracer (e.g., 3H-thymidine) or a colorimetric reagent (e.g., MTT) to measure cell proliferation.

-

Quantify the incorporation of the tracer or the colorimetric change to determine the level of T cell proliferation.

-

Flow Cytometry for T Cell Apoptosis

-

Objective: To quantify the percentage of apoptotic T cells after exposure to this compound.

-

Methodology:

-

Culture isolated PBMCs or purified T cells with this compound or control conditions.

-

After a defined incubation period, stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and an apoptosis marker (e.g., Annexin V). A viability dye (e.g., Propidium Iodide) is also included.

-

Analyze the stained cells using a flow cytometer to identify the percentage of T cells that are positive for Annexin V, indicating apoptosis.

-

Measurement of Regulatory T Cells and Cytokines

-

Objective: To determine the frequency of regulatory T cells and the levels of associated cytokines.

-

Methodology:

-

For Treg quantification, stain PBMCs with antibodies against CD4, CD25, and the transcription factor FoxP3, followed by flow cytometric analysis.

-

For cytokine analysis, stimulate PBMCs with this compound and collect the culture supernatant after 24-72 hours.

-

Measure the concentrations of cytokines such as IL-10 and TGF-β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound's mechanism of action.

References

The Immunodominant Epitope MBP(82-98): A Linchpin in the Pathogenesis of Multiple Sclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative autoimmune disease of the central nervous system (CNS). A key event in its pathogenesis is the breakdown of the myelin sheath, an insulating layer surrounding nerve fibers, by the body's own immune system. A significant body of research has pinpointed the myelin basic protein (MBP) as a primary autoantigen in MS. Specifically, the peptide fragment spanning amino acid residues 82-98 of human MBP, with the sequence DENPVVHFFKNIVTPRT, has been identified as an immunodominant epitope, playing a crucial role in initiating and propagating the autoimmune cascade.[1][2][3][4] This technical guide provides a comprehensive overview of the role of MBP(82-98) in MS pathogenesis, focusing on its immunogenicity, its use in preclinical models, and the molecular pathways it triggers.

Immunogenicity and Encephalitogenicity of MBP(82-98)

The MBP(82-98) peptide is highly encephalitogenic, meaning it can induce experimental autoimmune encephalomyelitis (EAE), the most common animal model for MS, in susceptible animal strains.[5] Its pathogenicity is closely linked to its ability to bind with high affinity to Major Histocompatibility Complex (MHC) class II molecules, particularly the MS-associated HLA-DR2 haplotype (DRB1*1501). This binding allows the peptide to be presented to CD4+ T helper (Th) cells, initiating a pro-inflammatory immune response.

Binding Affinity to MHC Class II

The binding of MBP(82-98) to HLA-DR2 is a critical step in its recognition by autoreactive T cells. While specific IC50 values can vary between studies and experimental conditions, the interaction is known to be of high affinity. The table below summarizes representative binding data for MBP peptides to HLA-DR2.

| Peptide | HLA Allele | Binding Assay Method | Reported Affinity/Binding |

| MBP(82-98) | HLA-DR2 | Competition Binding Assay | Strong binder |

| Cyclic MBP(82-98) | HLA-DR2 | Competition Binding Assay | Binds with considerable affinity, slightly reduced vs. linear |

| MBP(83-102)Y83 | HLA-DR2 | Antibody Capture/ELISA | High affinity, pH-dependent binding |

Note: Quantitative IC50 values are often proprietary or highly dependent on the specific assay conditions and are not consistently reported in publicly available literature.

T-Cell Responses to MBP(82-98) in Multiple Sclerosis

In individuals with MS, particularly those with the HLA-DR2 haplotype, there is an increased frequency and activation of CD4+ T cells that are reactive to MBP(82-98). Upon activation, these T cells proliferate and differentiate into pro-inflammatory subsets, primarily Th1 and Th17 cells.

T-Cell Proliferation

The proliferative response of peripheral blood mononuclear cells (PBMCs) from MS patients to MBP(82-98) is a key indicator of autoimmune reactivity. This is often quantified using a stimulation index (SI) in proliferation assays.

| Patient Group | Antigen | Stimulation Index (SI) Range/Mean |

| MS Patients | MBP(82-98) | > 2.0 (considered positive) |

| MS Patients | Brain Antigens | Mean SI ≈ 3.4 ± 1.3 |

| Healthy Controls | MBP(82-98) | Generally < 2.0 |

Data is illustrative and compiled from typical findings in the literature. Specific values can vary significantly between individuals and studies.

Cytokine Secretion Profile

MBP(82-98)-specific T cells from MS patients predominantly secrete pro-inflammatory cytokines that contribute to the breakdown of the blood-brain barrier and myelin damage. The primary cytokines implicated are Interferon-gamma (IFN-γ) from Th1 cells and Interleukin-17 (IL-17) from Th17 cells.

| Cell Type | Stimulant | Cytokine | Concentration Range (pg/mL) in MS Patients |

| PBMCs | MBP | IFN-γ | 500 - 1000+ |

| PBMCs | MBP | IL-17A | 200 - 600+ |

| PBMCs | Anti-CD3/anti-CD28 | IFN-γ | >1000 |

| PBMCs | Anti-CD3/anti-CD28 | IL-17A | >1000 |

Concentrations are highly variable and depend on the patient's disease activity, treatment status, and the specifics of the in vitro stimulation assay.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The encephalitogenicity of MBP(82-98) is routinely studied in the EAE model, most commonly in Lewis rats. Induction of EAE with this peptide leads to the development of clinical signs of paralysis that mimic aspects of MS.

Typical EAE Clinical Scoring in Lewis Rats Induced with MBP(82-98)

The severity of EAE is monitored daily using a standardized clinical scoring system. The following table provides a representative timeline and scoring for EAE induced in Lewis rats with MBP or its encephalitogenic peptides.

| Day Post-Immunization | Mean Clinical Score | Clinical Observations |

| 0-7 | 0 | No signs of disease |

| 8-10 | 0.5 - 1.0 | Limp tail |

| 11-13 | 2.0 - 3.0 | Hind limb weakness, unsteady gait |

| 14-16 | 3.0 - 4.0 | Hind limb paralysis, possible forelimb weakness (peak disease) |

| 17-21 | 1.0 - 2.0 | Spontaneous recovery, regaining of some hind limb function |

| >21 | 0 - 1.0 | Continued recovery, may have residual tail limpness |

This is a typical representation; the onset, severity, and duration of the disease can vary.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: T-Cell Receptor (TCR) Signaling Pathway Activated by MBP(82-98).

Caption: Experimental Workflow for EAE Induction with MBP(82-98).

Caption: Experimental Workflow for CFSE-based T-Cell Proliferation Assay.

Detailed Experimental Protocols

Protocol 1: Induction of EAE in Lewis Rats with MBP(82-98)

This protocol describes the active induction of EAE in female Lewis rats, a widely used model to study the encephalitogenic properties of MBP peptides.

Materials:

-

MBP(82-98) peptide (e.g., 1-2 mg/mL)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

-

Female Lewis rats (8-12 weeks old)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles

Procedure:

-

Emulsion Preparation: Prepare a 1:1 emulsion of MBP(82-98) peptide in CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer-Lok connector. Forcefully pass the mixture back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

-

Immunization (Day 0): Anesthetize the rats. Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the back.

-

Clinical Scoring: Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE using a standard 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Data Recording: Record the daily clinical score and body weight for each animal. The peak of the disease is typically observed between days 14 and 16.

Protocol 2: T-Cell Proliferation Assay using CFSE

This protocol details the use of carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T cells in response to MBP(82-98).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from MS patients or healthy controls

-

CFSE staining solution (e.g., 5 µM in PBS)

-

Complete RPMI-1640 medium

-

MBP(82-98) peptide (e.g., 10-50 µg/mL)

-

Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

CFSE Labeling: Add an equal volume of 2X CFSE staining solution to the cell suspension. Incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Add 5 volumes of ice-cold complete RPMI-1640 medium to the cells to quench the staining reaction.

-

Washing: Wash the cells twice with complete RPMI-1640 medium.

-

Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Stimulation: Add 100 µL of complete RPMI-1640 medium containing the MBP(82-98) peptide, positive control, or no antigen (negative control) to the appropriate wells.

-

Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies for cell surface markers (e.g., CD4). Analyze the cells by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.

Protocol 3: Intracellular Cytokine Staining for IFN-γ and IL-17

This protocol allows for the identification and quantification of MBP(82-98)-specific T cells producing IFN-γ (Th1) and IL-17 (Th17).

Materials:

-

PBMCs

-

Complete RPMI-1640 medium

-

MBP(82-98) peptide

-

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-17A

-

Flow cytometer

Procedure:

-

Cell Stimulation: Culture PBMCs (1-2 x 10^6 cells/mL) with MBP(82-98) peptide for 6 hours. For the last 4 hours of culture, add a protein transport inhibitor to trap cytokines intracellularly. A positive control with a cell stimulation cocktail should be included.

-

Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers, such as CD4, by incubating with the appropriate antibody for 20-30 minutes at 4°C.

-

Fixation: Wash the cells and resuspend in a fixation buffer. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells and resuspend in a permeabilization buffer.

-

Intracellular Staining: Add fluorochrome-conjugated antibodies against IFN-γ and IL-17A to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Washing and Acquisition: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Gate on the CD4+ T cell population and then analyze the expression of IFN-γ and IL-17A to identify the frequency of Th1 and Th17 cells.

Conclusion and Future Directions

The MBP(82-98) peptide remains a cornerstone in our understanding of the immunopathogenesis of Multiple Sclerosis. Its ability to bind with high affinity to the MS-associated HLA-DR2 haplotype and trigger a pro-inflammatory Th1/Th17 response underscores its significance as a key autoantigen. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of this critical epitope further.

Future research will likely focus on leveraging this knowledge for therapeutic benefit. Strategies such as altered peptide ligands, tolerogenic DNA vaccines, and antigen-specific immunotherapies targeting the MBP(82-98) response are promising avenues for the development of more specific and effective treatments for MS. A deeper understanding of the intricate signaling pathways and regulatory mechanisms governing the T-cell response to MBP(82-98) will be paramount in designing these next-generation therapies.

References

- 1. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]

- 2. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 3. Interferon gamma responses to myelin peptides in multiple sclerosis correlate with a new clinical measure of disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. direct-ms.org [direct-ms.org]

- 5. redoxis.se [redoxis.se]

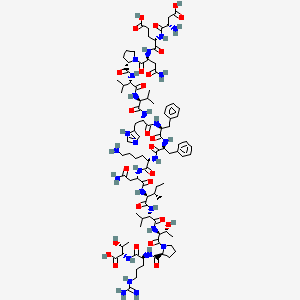

The chemical structure and properties of synthetic peptide MBP8298.

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBP8298, also known as Dirucotide, is a synthetic peptide corresponding to amino acid residues 82-98 of human myelin basic protein (MBP). Investigated as a potential therapeutic for multiple sclerosis (MS), MBP8298 was designed to induce immunological tolerance in patients, particularly those with HLA-DR2 or HLA-DR4 haplotypes, for whom this MBP region is an immunodominant epitope. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MBP8298. It includes detailed, illustrative experimental protocols for its synthesis, purification, and characterization, alongside methods for assessing its biological function. While extensive clinical trials have been conducted, specific quantitative data on binding affinities and in vitro efficacy remain limited in publicly accessible literature. This document aims to consolidate available information and provide a framework for further research and development.

Chemical Structure and Properties

MBP8298 is a 17-amino acid synthetic peptide with the sequence DENPVVHFFKNIVTPRT.[1][2] Its development was based on the identification of the 82-98 region of human myelin basic protein as a key target for both B-cell and T-cell mediated autoimmune responses in a significant subset of MS patients.[1]

Physicochemical Properties

A summary of the key physicochemical properties of MBP8298 is presented in Table 1. These properties are crucial for understanding the peptide's behavior in biological systems and for the development of analytical and formulation strategies.

| Property | Value | Reference/Method |

| Amino Acid Sequence | DENPVVHFFKNIVTPRT | [1][2] |

| Molecular Formula | C₉₂H₁₄₁N₂₅O₂₆ | Calculated |

| Molar Mass | 2013.28 g/mol | Calculated |

| Isoelectric Point (pI) | 6.85 | Calculated using pKa values of constituent amino acids. |

| Solubility | Predicted to be soluble in aqueous solutions. The presence of both acidic (Asp, Glu) and basic (Lys, Arg) residues, along with polar amino acids, contributes to its hydrophilicity. The addition of amino acid extensions at both ends of the minimal B-cell epitope was intended to improve solubility characteristics. | Prediction based on amino acid composition. |

| Stability | Stable when stored in lyophilized form at -20°C. In solution, stability is dependent on pH and temperature. Peptide degradation can occur through hydrolysis, deamidation, and oxidation. | General peptide stability knowledge. |

Experimental Protocols

Synthesis of MBP8298 via Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes a standard Fmoc/tBu-based solid-phase peptide synthesis approach suitable for a 17-amino acid peptide like MBP8298.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, etc.)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/ Triisopropylsilane (TIS)/ Water (95:2.5:2.5 v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the MBP8298 sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet several times with cold diethyl ether.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification of MBP8298 by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude MBP8298 in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-65% B over 60 minutes) at a flow rate of 15-20 mL/min.

-

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified MBP8298 as a white powder.

Characterization of Synthetic MBP8298

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

-

Procedure: Dissolve a small amount of purified MBP8298 in a suitable solvent and analyze to confirm the molecular weight.

-

Expected Result: A major peak corresponding to the calculated molecular weight of MBP8298 (2013.28 Da).

Amino Acid Analysis (AAA):

-

Method: Acid hydrolysis followed by chromatographic separation and quantification of the constituent amino acids.

-

Procedure: Hydrolyze a known quantity of the peptide in 6N HCl at 110°C for 24 hours. Analyze the resulting amino acid mixture by HPLC or an amino acid analyzer.

-

Expected Result: The amino acid composition should match the theoretical composition of MBP8298.

Biological Activity and Mechanism of Action

The proposed mechanism of action for MBP8298 in multiple sclerosis is the induction of antigen-specific immunological tolerance. In MS patients, the immune system mistakenly attacks components of the central nervous system, including myelin. MBP8298, being a synthetic fragment of human myelin basic protein, is intended to act as a tolerogen.

The proposed signaling pathway involves the presentation of MBP8298 by antigen-presenting cells (APCs), particularly in the context of HLA-DR2 and HLA-DR4 molecules, to autoreactive T-cells. High doses of the soluble peptide are thought to lead to T-cell anergy or deletion, thereby suppressing the autoimmune response against native myelin basic protein. This is supported by observations of suppressed anti-MBP autoantibody levels in the cerebrospinal fluid (CSF) of some patients treated with MBP8298.

Caption: Proposed mechanism of action of MBP8298 in modulating the autoimmune response in multiple sclerosis.

Quantitative Biological Data

While clinical trials have assessed the efficacy of MBP8298 in terms of disease progression, specific quantitative in vitro data on its biological activity is not widely available in the public domain. The following tables summarize the key findings from clinical studies.

Table 2: Summary of MBP8298 Clinical Trial Findings

| Trial Phase | Patient Population | Key Findings | Reference |

| Phase II | Progressive MS | No significant difference in EDSS change for the overall population. Statistically significant benefit in patients with HLA-DR2 and/or DR4 haplotypes, with a longer median time to progression. | |

| Phase III (MAESTRO-01) | Secondary Progressive MS | Did not meet the primary endpoint of delaying disease progression as measured by EDSS. No statistically significant differences in secondary endpoints. | |

| Phase II (MINDSET-01) | Relapsing-Remitting MS | Did not meet the primary endpoint of reducing annualized relapse rates. Showed some effect on secondary endpoints related to disease progression (EDSS and MSFC). |

Table 3: Dosing Regimen in Clinical Trials

| Parameter | Value | Reference |

| Dose | 500 mg | |

| Route of Administration | Intravenous injection | |

| Frequency | Once every 6 months |

Proposed Experimental Workflows for Further Characterization

To address the gaps in the quantitative understanding of MBP8298's biological activity, the following experimental workflows are proposed.

Workflow for Determining Binding Affinity to HLA-DR2

Caption: Experimental workflow for determining the binding affinity of MBP8298 to HLA-DR2.

Protocol Outline:

-

Produce Recombinant HLA-DR2: Express and purify soluble recombinant HLA-DR2 protein.

-

Biotinylate MBP8298: Chemically conjugate biotin to the MBP8298 peptide for detection.

-

Competitive ELISA:

-

Coat ELISA plates with streptavidin.

-

Incubate with a fixed concentration of biotinylated MBP8298 and varying concentrations of non-biotinylated MBP8298.

-

Add the HLA-DR2 protein.

-

Detect the amount of bound biotinylated MBP8298 using an anti-HLA-DR2 antibody conjugated to a reporter enzyme.

-

-

Data Analysis: Plot the signal against the concentration of non-biotinylated MBP8298 to determine the IC50 value.

-

Kd Calculation: Calculate the dissociation constant (Kd) from the IC50 value.

Workflow for Assessing T-Cell Proliferation Inhibition

Caption: Workflow for assessing the inhibitory effect of MBP8298 on T-cell proliferation.

Protocol Outline:

-

Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-DR2 positive MS patients.

-

Cell Culture: Culture the PBMCs in the presence of the native MBP(82-98) peptide to stimulate proliferation of autoreactive T-cells. Add varying concentrations of MBP8298 to the cultures.

-

Proliferation Assay: After a set incubation period, measure T-cell proliferation using a standard method such as [³H]-thymidine incorporation or CFSE dilution by flow cytometry.

-

Data Analysis: Calculate the percentage inhibition of proliferation at each concentration of MBP8298.

-

IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of MBP8298.

Conclusion

MBP8298 is a well-characterized synthetic peptide that has been extensively studied for its potential as a tolerogenic therapy for multiple sclerosis. While clinical trials have not consistently demonstrated efficacy, the underlying scientific rationale remains a valuable area of investigation in the field of autoimmune disease. This technical guide provides a consolidated resource for researchers, outlining the key chemical and biological properties of MBP8298, along with detailed protocols for its synthesis, purification, and functional assessment. The proposed experimental workflows offer a roadmap for further quantitative characterization of its biological activities, which will be crucial for any future development efforts or for the design of next-generation peptide-based immunotherapies.

References

- 1. direct-ms.org [direct-ms.org]

- 2. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Dirucotide (MBP8298): An Immunological Deep Dive into a Tolerogenic Peptide for Multiple Sclerosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dirucotide (formerly MBP8298) is a synthetic peptide representing a 17-amino acid sequence of human myelin basic protein (MBP), specifically residues 82-98. Developed as a potential antigen-specific immunotherapy for secondary progressive multiple sclerosis (SPMS), its core immunological rationale was the induction of tolerance to a key autoantigen implicated in the disease's pathology. The therapeutic strategy was particularly focused on a subset of MS patients expressing the HLA-DR2 and/or HLA-DR4 immune response genes, who constitute a significant portion of the patient population.[1] The proposed mechanism of action centered on the intravenous administration of high doses of this specific peptide to restore immunological tolerance to MBP, thereby mitigating the ongoing autoimmune attack on the central nervous system.[1]

Despite promising initial phase II results that suggested a delay in disease progression, this compound ultimately failed to meet its primary endpoints in large-scale phase III clinical trials, leading to the discontinuation of its development.[2][3][4] This guide provides a detailed examination of the immunological theory that underpinned this compound's development, the available clinical trial data, and the broader immunological concepts of antigen presentation and epitope spreading relevant to its proposed mechanism.

The Immunological Rationale for this compound

Multiple sclerosis is an autoimmune disorder characterized by an inflammatory cascade directed against myelin proteins in the central nervous system. A central tenet of MS pathogenesis is the role of autoreactive T-lymphocytes that recognize myelin-derived peptides presented by antigen-presenting cells (APCs). This compound was designed to directly address this by inducing a state of tolerance to a specific immunodominant epitope of MBP.

Antigen-Specific Tolerance Induction

The foundational hypothesis for this compound was that repeated intravenous administration of a high dose of the MBP82-98 peptide would lead to the induction or restoration of immunological tolerance. This approach aimed to selectively target the pathogenic autoimmune response without causing broad immunosuppression. The proposed mechanisms for this tolerance induction included:

-

Clonal Anergy: The continuous presence of high concentrations of the peptide could lead to a state of unresponsiveness (anergy) in MBP82-98-specific T-cells.

-

Apoptosis of Autoreactive T-cells: It was suggested that this compound could cause immune cells that recognize it to undergo programmed cell death, thereby eliminating the pathogenic clones.

-

Induction of Regulatory T-cells (Tregs): Another proposed mechanism was the stimulation of regulatory T-cells that could suppress the activity of the autoreactive T-cells responsible for myelin damage.

The choice of the MBP82-98 peptide was based on its identification as a key target of the autoimmune response in a substantial proportion of MS patients, particularly those with the HLA-DR2 and/or HLA-DR4 haplotypes. These HLA molecules are crucial for presenting the MBP82-98 peptide to CD4+ T-helper cells, which are believed to be major drivers of the inflammatory process in MS.

The Role of Antigen Presentation

The immunological activity of this compound is intrinsically linked to the process of antigen presentation. As a synthetic peptide, this compound is an exogenous antigen that is taken up by APCs, such as dendritic cells, macrophages, and B-cells. Inside the APC, the peptide is loaded onto MHC class II molecules (in this case, HLA-DR2 and HLA-DR4) and transported to the cell surface. This peptide-MHC complex is then presented to CD4+ T-cells. The nature of this interaction dictates the subsequent T-cell response.

This compound and the Theory of Epitope Spreading

Epitope spreading is a phenomenon in chronic autoimmune diseases where the immune response diversifies to recognize additional epitopes on the same protein (intramolecular) or on different proteins (intermolecular) within the target tissue. In the context of MS, an initial T-cell response to a specific myelin epitope, such as MBP82-98, can lead to tissue damage, which in turn exposes other myelin epitopes to the immune system. This can result in a cascade of new autoimmune responses, contributing to disease progression.

A potential, though not explicitly stated, therapeutic goal of an antigen-specific therapy like this compound would be to halt or dampen this process. By inducing tolerance to the initial, immunodominant epitope, it was hoped that the inflammatory cascade that drives epitope spreading could be contained.

Clinical Development and Outcomes

The clinical development of this compound included several key trials, most notably the MAESTRO (Multiple Sclerosis Action Against Established Relapsing-Remitting and Secondary Progressive Disease) program for SPMS and the MINDSET-01 trial for relapsing-remitting MS (RRMS).

Phase II Studies

Early phase II studies of this compound showed encouraging results. In a two-year study of 32 progressive MS patients, those with HLA-DR2 or DR4 genotypes who received this compound demonstrated no disease progression, compared to over 50% of patients on placebo showing progression. A five-year follow-up of this cohort suggested a significant delay in the median time to disease progression for the this compound-treated group.

Phase III MAESTRO Program

The MAESTRO program consisted of several phase III trials. MAESTRO-01 was a large, multi-center, double-blind, placebo-controlled trial that enrolled 612 SPMS patients in Canada and Europe. The primary endpoint was a statistically significant increase in the time to disease progression as measured by the Expanded Disability Status Scale (EDSS) in patients with HLA-DR2 and/or HLA-DR4.

In 2009, it was announced that this compound did not meet its primary endpoint in the MAESTRO-01 trial. There were also no statistically significant differences between the this compound and placebo groups on secondary endpoints. As a result of these findings, all ongoing this compound trials, including MAESTRO-02 (an open-label extension) and MAESTRO-03 (a U.S. phase III trial), were discontinued.

MINDSET-01 Trial

The MINDSET-01 trial was an exploratory phase II study in patients with RRMS. This trial also failed to meet its primary endpoint of reducing the annualized relapse rate.

Summary of Clinical Trial Data

| Trial | Phase | Patient Population | Primary Endpoint | Outcome |

| MAESTRO-01 | III | Secondary Progressive MS (SPMS) with HLA-DR2/DR4 | Time to disease progression (EDSS) | Failed to meet primary endpoint |

| MAESTRO-02 | III (Open-label extension) | SPMS | Long-term safety and efficacy | Discontinued |

| MAESTRO-03 | III | SPMS with HLA-DR2/DR4 | Time to disease progression (EDSS) | Discontinued |

| MINDSET-01 | II | Relapsing-Remitting MS (RRMS) | Annualized relapse rate | Failed to meet primary endpoint |

Experimental Protocols

Detailed experimental protocols for the preclinical and immunological monitoring of this compound are not extensively available in the published literature. However, a general workflow for assessing an antigen-specific immunotherapy would likely involve the following:

Conclusion and Future Perspectives

The development of this compound represents a significant endeavor in the field of antigen-specific immunotherapy for multiple sclerosis. The immunological rationale was sound, targeting a specific autoantigen in a genetically defined patient population. However, the failure of the phase III clinical trials underscores the complexities of translating promising preclinical and early-phase clinical findings into effective therapies for chronic, multifactorial autoimmune diseases.

Several factors may have contributed to the lack of efficacy in the larger trials, including the advanced stage of disease in the SPMS population, the potential for epitope spreading to have already created a more diverse autoimmune response, and the challenge of inducing robust and lasting tolerance in humans. While this compound itself did not succeed, the lessons learned from its development continue to inform the design of next-generation antigen-specific immunotherapies for MS and other autoimmune disorders. The pursuit of therapies that can selectively silence pathogenic immune responses without compromising the entire immune system remains a critical goal in autoimmune disease research.

References

Dirucotide: A Technical Overview of its Intended Immunomodulatory Pathway and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dirucotide (formerly known as MBP8298) is an investigational synthetic peptide that was developed as a potential antigen-specific immunotherapy for multiple sclerosis (MS).[1] Comprising a 17-amino acid sequence identical to a fragment of human myelin basic protein (MBP), specifically amino acids 82-98, this compound was designed to induce immunological tolerance and mitigate the autoimmune attack on the central nervous system that characterizes MS.[1][2][3][4] This document provides a detailed technical guide on the intended biological pathway and molecular targets of this compound, summarizing key clinical trial data and outlining the experimental methodologies employed in its evaluation.

Intended Biological Pathway and Molecular Targets

This compound's mechanism of action is rooted in the principles of antigen-specific immunotherapy, aiming to selectively suppress the autoimmune response without causing generalized immunosuppression. The core of its intended pathway involves the interaction with specific components of the adaptive immune system.

Molecular Targets:

The primary molecular targets of this compound are:

-

T-cell Receptors (TCRs): Specifically, the TCRs on the surface of autoreactive CD4+ T-helper cells that recognize the MBP(82-98) epitope. These T-cells are believed to play a crucial role in orchestrating the inflammatory cascade that leads to myelin destruction in MS.

-

Major Histocompatibility Complex (MHC) Class II Molecules: For the TCR to recognize the MBP(82-98) peptide, it must be presented by an antigen-presenting cell (APC) on an MHC class II molecule. This compound's efficacy was found to be largely restricted to individuals expressing the HLA-DR2 and/or HLA-DR4 haplotypes, indicating these are the key MHC molecules involved in presenting the this compound peptide to the autoreactive T-cells.

Intended Biological Pathway:

The proposed biological pathway for this compound-mediated immunomodulation involves the following key steps:

-

Antigen Presentation: Following intravenous administration, this compound is taken up by APCs, such as dendritic cells and macrophages. Inside the APC, the peptide is loaded onto HLA-DR2 or HLA-DR4 molecules and transported to the cell surface.

-

T-cell Recognition and Anergy/Apoptosis: The peptide-MHC complex is then presented to circulating autoreactive CD4+ T-cells. The high dose of the synthetic peptide is intended to lead to a state of non-responsiveness or "anergy" in these T-cells. An alternative and complementary proposed mechanism is the induction of antigen-related cell death (apoptosis) of these specific T-cells. This would effectively delete the clonal population of T-cells responsible for the myelin-specific autoimmune attack.

-

Induction of Regulatory T-cells (Tregs): A further intended mechanism was the induction of a population of regulatory T-cells. These specialized T-cells are capable of suppressing the activity of other immune cells, including the autoreactive T-cells, thereby helping to re-establish immune homeostasis and reduce inflammation within the central nervous system.

The overarching goal of this pathway is to induce a state of immunological tolerance to the MBP(82-98) epitope, thereby halting the progression of disability in MS patients.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Intended signaling pathway of this compound from administration to T-cell modulation.

References

Dirucotide (MBP8298): A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirucotide, also known as MBP8298, is a synthetic peptide composed of 17 amino acids, with the sequence DENPVVHFFKNIVTPRT. This sequence corresponds to amino acids 82-98 of human myelin basic protein (MBP). Developed as a potential antigen-specific immunotherapy for Multiple Sclerosis (MS), the core hypothesis behind this compound was the induction of immunological tolerance to a key autoantigen implicated in the disease's pathogenesis. The primary focus of its development was for patients with specific Human Leukocyte Antigen (HLA) haplotypes, namely HLA-DR2 and/or HLA-DR4, as the MBP82-98 region is an immunodominant epitope for T-cells in individuals with these genetic backgrounds.[1][2][3][4]

While this compound progressed to Phase III clinical trials, it ultimately did not meet its primary endpoints, leading to the discontinuation of its development.[5] This technical guide summarizes the available information and inferred methodologies from its preclinical research phase, providing insights for professionals in drug development. Due to the limited availability of published original preclinical data, this document combines established knowledge of the drug's composition and intended mechanism with standard preclinical protocols for similar immunomodulatory agents.

Quantitative Preclinical Data

Detailed quantitative preclinical data for this compound is not extensively available in the public domain. The majority of published literature focuses on clinical trial outcomes. The following tables represent a structured summary of the type of data that would have been generated during preclinical development, based on standard practices for this class of therapeutic.

Table 1: Inferred Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Animal Model | Induction Method | Treatment Regimen | Key Efficacy Endpoints | Inferred Outcome |

| C57BL/6 Mice | MOG35-55 peptide in CFA and Pertussis Toxin | Intravenous administration of MBP8298, various doses and schedules | - Reduction in mean clinical score- Delay in disease onset- Reduction in CNS inflammation and demyelination (histopathology) | Expected to show a dose-dependent amelioration of EAE severity. |

| SJL/J Mice | PLP139-151 peptide in CFA | Intravenous administration of MBP8298, various doses and schedules | - Reduction in relapse severity and frequency | Anticipated to decrease the severity and number of relapses in this relapsing-remitting model. |

| Lewis Rats | Guinea Pig MBP in CFA | Intravenous administration of MBP8298, various doses and schedules | - Reduction in mean clinical score- Weight loss prevention | Predicted to suppress the acute disease course typical in this model. |

Table 2: Inferred Preclinical Pharmacokinetic Profile of this compound

| Species | Route of Administration | Dose | Key Pharmacokinetic Parameters | Inferred Values |

| Mouse | Intravenous | Single dose | - Half-life (t½): - Volume of Distribution (Vd): - Clearance (CL): | As a peptide, a relatively short half-life would be expected. |

| Rat | Intravenous | Single dose | - Half-life (t½): - Volume of Distribution (Vd): - Clearance (CL): | Similar to mice, a short half-life is anticipated. |

| Non-human Primate | Intravenous | Single and repeat doses | - Half-life (t½): - Immunogenicity: | Longer half-life than rodents may be observed. Assessment for anti-drug antibodies would be critical. |

Table 3: Inferred Preclinical Toxicology Summary

| Species | Study Type | Dosing Regimen | Key Findings |

| Rodent (Rat) | Acute Toxicity (Single Dose) | High-dose intravenous | Determination of Maximum Tolerated Dose (MTD). |

| Rodent (Rat) | Repeat-Dose Toxicity | Chronic intravenous administration | Assessment of target organ toxicity, immunogenicity. |

| Non-rodent (e.g., Dog or Non-human Primate) | Repeat-Dose Toxicity | Chronic intravenous administration | Assessment of target organ toxicity, immunogenicity, local tolerance. |

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are generalized protocols that are standard in the field for assessing the preclinical efficacy and mechanism of action of a peptide-based immunomodulatory drug for MS.

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for MS and would have been central to the preclinical evaluation of this compound.

1. Induction of EAE in Mice (C57BL/6):

-

Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: On day 0, female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously at the flank with the MOG35-55/CFA emulsion.

-

Pertussis Toxin Administration: On day 0 and day 2, mice receive an intraperitoneal injection of Pertussis Toxin to facilitate the entry of immune cells into the central nervous system.

-

Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE starting from day 7, typically on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).

2. Treatment Protocol:

-

This compound (MBP8298) would be administered intravenously at various doses and schedules (e.g., prophylactic, starting before disease onset, or therapeutic, starting after disease onset). A vehicle control (saline) would be administered to a control group.

3. Outcome Measures:

-

Primary: Daily clinical scores and body weight.

-

Secondary: Histopathological analysis of the spinal cord at the end of the study to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

In Vitro T-Cell Tolerance Assay

These assays would have been crucial to demonstrate the proposed mechanism of action of this compound.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

PBMCs are isolated from the blood of HLA-DR2 or HLA-DR4 positive healthy donors or MS patients using Ficoll-Paque density gradient centrifugation.

2. T-Cell Proliferation Assay:

-

PBMCs are cultured in 96-well plates.

-

Cells are stimulated with a recall antigen (e.g., tetanus toxoid) or a polyclonal stimulator (e.g., anti-CD3 antibody) in the presence of varying concentrations of this compound or a control peptide.

-

After a set incubation period (e.g., 72 hours), T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE). A reduction in proliferation in the presence of this compound would suggest an induction of anergy or tolerance.

3. Cytokine Profiling:

-

Supernatants from the T-cell proliferation assays are collected.

-

The concentration of key cytokines is measured using ELISA or a multiplex bead array. A shift from a pro-inflammatory profile (e.g., high IFN-γ, IL-17) to an anti-inflammatory or regulatory profile (e.g., high IL-10, TGF-β) in the presence of this compound would support its proposed mechanism.

Signaling Pathways and Experimental Workflows

Conclusion

This compound (MBP8298) was a rationally designed, antigen-specific immunotherapy that aimed to induce tolerance in a genetically-defined subset of MS patients. While it showed some promise in early clinical phases, it ultimately failed to demonstrate significant efficacy in larger trials. The lack of detailed, publicly available preclinical data makes a complete reconstruction of its early development challenging. However, based on its molecular nature and the established methodologies for preclinical assessment of MS therapies, this guide provides a comprehensive overview of the likely preclinical research pathway and the scientific rationale that propelled this compound into clinical investigation. The learnings from its development continue to inform the field of antigen-specific immunotherapy for autoimmune diseases.

References

- 1. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. direct-ms.org [direct-ms.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. direct-ms.org [direct-ms.org]

- 5. mymsaa.org [mymsaa.org]

The Significance of HLA-DR2/DR4 Haplotype in Dirucotide Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dirucotide (MBP8298), a synthetic peptide corresponding to amino acids 82-98 of human myelin basic protein, was developed as a potential antigen-specific immunotherapy for multiple sclerosis (MS). A key aspect of its clinical development was the observation that patient response was significantly associated with the presence of specific Human Leukocyte Antigen (HLA) haplotypes, namely HLA-DR2 and HLA-DR4. This technical guide provides an in-depth analysis of the significance of the HLA-DR2/DR4 haplotype in the clinical response to this compound, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the proposed immunological pathways. While initial Phase II trials showed promise in a genetically defined subgroup of patients, subsequent Phase III trials did not confirm these findings, leading to the discontinuation of the drug's development. This document serves as a comprehensive resource for understanding the interplay between immunogenetics and peptide-based therapies.

Introduction

Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammatory demyelination. The pathogenesis of MS involves an aberrant immune response against myelin antigens, with T cells playing a central role. The strong genetic association between MS and the HLA class II region, particularly the HLA-DRB1 locus, underscores the importance of antigen presentation in the disease process. This compound was designed to induce immunological tolerance in MS patients by targeting the T-cell response to a specific epitope of myelin basic protein (MBP). The hypothesis was that repeated intravenous administration of a high dose of the MBP82-98 peptide would lead to the induction of anergy or regulatory T cells (Tregs) in individuals whose HLA molecules could effectively present this peptide. The HLA-DR2 and HLA-DR4 haplotypes were identified as key determinants of this presentation and subsequent immune modulation.

Clinical Trial Data

The clinical development of this compound included Phase II and Phase III trials that evaluated its efficacy and safety. A significant finding from the Phase II study was the differential response based on the patient's HLA haplotype.

Phase II Clinical Trial Results

A double-blind, placebo-controlled Phase II study investigated the effect of this compound in patients with progressive MS. While the overall effect on disease progression was not statistically significant, a pre-defined subgroup analysis of patients carrying the HLA-DR2 or HLA-DR4 haplotype showed a significant clinical benefit.

| Outcome Measure | All Patients (n=32) | HLA-DR2/DR4 Subgroup (n=20) |

| Treatment Effect on Disease Progression (24 months) | p = 0.29 | p = 0.01 |

| Median Time to Disease Progression (Long-term Follow-up) | Not Reported | This compound: 78 monthsPlacebo: 18 months(p = 0.004) |

Table 1: Summary of Phase II Clinical Trial Efficacy Data for this compound. Data from Warren et al., European Journal of Neurology, 2006.

Phase III Clinical Trial (MAESTRO-01)

Following the promising results of the Phase II trial, a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III trial (MAESTRO-01) was initiated in patients with secondary progressive MS (SPMS) who were positive for HLA-DR2 or HLA-DR4. However, the trial did not meet its primary endpoint of delaying disease progression as measured by the Expanded Disability Status Scale (EDSS).[1][2][3]

| Outcome Measure | HLA-DR2/DR4 Positive SPMS Patients |

| Primary Endpoint: Time to Confirmed Disease Progression (EDSS) | No significant difference between this compound and placebo |

| Secondary Endpoints | No statistically significant differences between treatment groups |

Table 2: Summary of MAESTRO-01 Phase III Clinical Trial Efficacy Data for this compound.

The discrepancy between the Phase II and Phase III trial results highlights the challenges in translating findings from smaller, exploratory studies to larger, confirmatory trials, even in a genetically selected patient population.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the clinical development of this compound.

HLA Typing

The identification of patients with HLA-DR2 and HLA-DR4 haplotypes was crucial for patient selection in the clinical trials. At the time of these trials, HLA typing was typically performed using DNA-based methods.

Methodology: PCR with Sequence-Specific Oligonucleotide Probes (PCR-SSO)

-

DNA Extraction: Genomic DNA is extracted from peripheral blood mononuclear cells (PBMCs) using a standard DNA isolation kit.

-

PCR Amplification: The HLA-DRB1 gene is amplified using locus-specific primers. This step creates a sufficient quantity of the target DNA for analysis.

-

Hybridization: The amplified DNA is denatured and hybridized to a panel of sequence-specific oligonucleotide probes immobilized on a solid support (e.g., microbeads or a membrane). Each probe is designed to bind to a specific HLA-DRB1 allele or group of alleles.

-

Detection: The hybridization is detected using a labeled conjugate (e.g., streptavidin-phycoerythrin if biotinylated primers were used in the PCR). The signal intensity for each probe is measured.

-

Allele Assignment: The pattern of probe reactivity is analyzed using specialized software to determine the patient's HLA-DRB1 alleles.

Immune Tolerance Assays

To assess the immunological effects of this compound, researchers monitored changes in the immune response to myelin basic protein.

1. Anti-MBP Antibody Levels (ELISA)

The suppression of anti-MBP autoantibodies in the cerebrospinal fluid (CSF) was an early indicator of immunological tolerance.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: A 96-well microtiter plate is coated with purified human myelin basic protein and incubated overnight at 4°C.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).

-

Sample Incubation: CSF samples from patients are added to the wells and incubated to allow any anti-MBP antibodies to bind to the coated antigen.

-

Detection Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human antibodies is added and incubated.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

-

Measurement: The absorbance of the solution in each well is measured using a spectrophotometer. The concentration of anti-MBP antibodies is determined by comparing the absorbance to a standard curve.

2. T-Cell Proliferation Assay

Measuring the proliferation of T cells in response to MBP is a direct way to assess the cellular immune response.

Methodology: [3H]-Thymidine Incorporation Assay

-